molecular formula C10H13BrClNO2 B1451440 (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride CAS No. 331763-73-6

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Cat. No.: B1451440
CAS No.: 331763-73-6
M. Wt: 294.57 g/mol
InChI Key: QMUGXLUXLGZZSC-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS: 331763-73-6) is a chiral amino acid derivative characterized by a 4-bromophenyl substituent and an (R)-configured stereocenter at the third carbon of the butanoic acid backbone. Its molecular formula is C₁₀H₁₃BrClNO₂, with a molecular weight of 294.57 g/mol . The compound is typically supplied as a solid and stored under inert conditions at 2–8°C. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

This compound is structurally related to γ-aminobutyric acid (GABA) analogs, which are often explored for neurological and pharmacological applications.

Properties

IUPAC Name

(3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGXLUXLGZZSC-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661579
Record name (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-73-6
Record name (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Catalytic Synthesis

A well-documented method involves the asymmetric hydrogenation of 3-(4-bromophenyl)butanoic acid derivatives or their esters using chiral catalysts. For example, a procedure reported by Ruble et al. (2018) describes the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid via rhodium-catalyzed asymmetric hydrogenation using (R)-BINAP as a chiral ligand in 1,4-dioxane solvent with triethylamine as a base. The process starts with (4-bromophenyl)boronic acid and ethyl crotonate as substrates. The reaction is carried out under nitrogen atmosphere with controlled temperature (~35 °C) to ensure high enantioselectivity and yield. The crude product is then hydrolyzed under basic conditions to yield the free acid, which can be converted into the hydrochloride salt if desired. The enantiomeric excess (ee) typically reaches above 88%, and purity can be enhanced by recrystallization from heptane.

Amination and Salt Formation

The amino group introduction at the β-position is commonly achieved by reductive amination or substitution reactions on suitable precursors. For example, the condensation of 4-bromobenzaldehyde with β-amino acid derivatives followed by reduction with sodium borohydride can yield the target amino acid. The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for further applications.

Industrial Scale Production

Industrial methods often employ continuous flow reactors to improve reaction control, yield, and scalability. Automated systems facilitate precise temperature and pressure regulation, minimizing side reactions and ensuring consistent product quality. The use of protecting groups during synthesis prevents unwanted side reactions, particularly on the amino and carboxyl groups.

Preparation Protocols and Formulation Details

Stock Solution Preparation

For research and formulation purposes, this compound is often prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, or corn oil. The preparation involves dissolving precise amounts of the compound to achieve desired molar concentrations, ensuring complete dissolution before further dilution. The following table summarizes typical stock solution volumes required for different concentrations and weights:

Weight of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.3947 16.9737 33.9474
5 mM Solution Volume (mL) 0.6789 3.3947 6.7895
10 mM Solution Volume (mL) 0.3395 1.6974 3.3947

Preparation involves dissolving the compound first in DMSO to create a master stock solution, followed by sequential addition of co-solvents (PEG300, Tween 80, water, or corn oil) with mixing and clarification steps between additions to ensure solution clarity.

Reaction Analysis and Chemical Considerations

The compound's synthesis involves careful control of stereochemistry and functional group transformations:

Reaction Type Description Common Reagents/Conditions Outcome
Asymmetric Hydrogenation Reduction of α,β-unsaturated esters or acids with chiral catalysts Rhodium complexes with (R)-BINAP, 1,4-dioxane, triethylamine, N2 atmosphere High enantioselectivity (>88% ee), formation of chiral amino acid derivatives
Reductive Amination Condensation of aldehydes with amines followed by reduction Sodium borohydride, suitable solvents Introduction of amino group at β-position
Hydrochloride Salt Formation Acid-base reaction to form stable salt HCl in aqueous or organic solvents Enhanced solubility and stability

The bromine substituent on the phenyl ring is chemically reactive, allowing for further functionalization if needed, such as substitution or coupling reactions, but must be preserved during the amino acid synthesis to maintain compound identity.

Summary Table of Key Preparation Methods

Preparation Step Description Key Reagents/Catalysts Conditions Notes
1. Asymmetric Hydrogenation Conversion of (4-bromophenyl) unsaturated acid esters to chiral amino acid Rhodium(I) catalyst, (R)-BINAP, triethylamine 23–35 °C, nitrogen atmosphere, 30 min to several hours Achieves high enantiomeric purity
2. Hydrolysis Conversion of ester to free acid NaOH, MeOH/H2O mixture 50 °C, 20–30 min Ensures complete ester cleavage
3. Amination (Reductive) Formation of amino group via Schiff base reduction 4-bromobenzaldehyde, sodium borohydride Room temperature to mild heating Requires careful pH control
4. Salt Formation Conversion to hydrochloride salt HCl (aqueous or gas) Ambient temperature Improves compound handling and solubility
5. Purification Recrystallization or chromatography Heptane, ethyl acetate, MTBE Controlled cooling and solvent removal Enhances purity and enantiomeric excess

Research Findings and Practical Considerations

  • The asymmetric hydrogenation method is preferred for its efficiency, scalability, and ability to produce enantiomerically enriched products suitable for pharmaceutical use.
  • Maintaining reaction temperature and atmosphere is critical to avoid racemization or side reactions.
  • The hydrochloride salt form is favored for its improved solubility in aqueous media, facilitating biological assays and formulations.
  • Continuous flow reactors and automated synthesis platforms are increasingly adopted in industrial settings to optimize yield and reproducibility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring undergoes substitution reactions under transition metal catalysis or via SNAr mechanisms. Key reagents and conditions include:

NucleophileCatalyst/BaseSolventTemperatureProduct
AminesPd(PPh₃)₄, K₂CO₃DMF80–100°CAryl amine derivatives
ThiolsCuI, Cs₂CO₃DMSO60–80°CAryl thioethers
AlkoxidesPdCl₂(dppf), NaOEtToluene90–110°CAryl ethers

Example: Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in DMF yields biaryl derivatives, critical for constructing complex pharmacophores .

Peptide Bond Formation

The amino and carboxyl groups enable condensation reactions to form peptide bonds. Standard protocols involve:

  • Activation reagents : DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) .

  • Solvent systems : Anhydrous DCM or DMF under nitrogen atmosphere.

  • Typical products : Dipeptides or tripeptides after sequential deprotection and coupling steps.

Esterification and Hydrolysis

The carboxylic acid group can be esterified or hydrolyzed under controlled conditions:

Reaction TypeReagents/ConditionsProduct
EsterificationEthanol/HCl (Fischer-Speier)Ethyl ester
HydrolysisNaOH (aqueous MeOH)Free carboxylic acid

Ester derivatives improve membrane permeability in drug design.

Coupling Reactions

The bromophenyl group participates in cross-coupling reactions to form C–C or C–heteroatom bonds:

Reaction TypeCatalyst SystemSubstrateProduct
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl compounds
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosPrimary/secondary aminesAryl amines

For example, coupling with 4-methoxyphenylboronic acid produces a biaryl analog used in kinase inhibitor studies .

Oxidation and Reduction

The amino group undergoes redox transformations:

  • Oxidation : Treatment with KMnO₄ or H₂O₂ converts the –NH₂ group to a nitro (–NO₂) or nitroso (–NO) moiety.

  • Reduction : LiAlH₄ or NaBH₄ reduces the amino group to a primary amine while preserving stereochemistry.

Stereochemical Considerations

The (R)-configuration at the α-carbon influences reaction outcomes:

  • Retention of chirality : Observed in peptide bond formation and esterification due to minimal steric interference .

  • Racemization risk : Occurs under strongly acidic/basic conditions (e.g., prolonged heating in NaOH) .

Stability and Side Reactions

  • Acid sensitivity : The hydrochloride salt dissociates in aqueous base, releasing the free amine.

  • Thermal decomposition : Degrades above 200°C, forming brominated byproducts.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₃BrClNO₂
  • Molecular Weight : 294.57 g/mol
  • CAS Number : 331763-73-6

The compound features a unique structure that includes an amino group, a bromophenyl moiety, and a butanoic acid backbone, making it a valuable building block in organic synthesis.

Medicinal Chemistry

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride has garnered attention for its potential therapeutic applications due to its structural similarity to biologically active amino acids. It is being investigated for:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing conditions such as depression or anxiety.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines.

Organic Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules. Its applications include:

  • Synthesis of Peptides : It can be utilized in the development of peptide-based drugs due to its chiral nature.
  • Functionalized Amino Acids : The bromine atom on the phenyl ring allows for further chemical modifications, enabling the creation of diverse derivatives.

Biological Studies

Research has indicated that this compound may play a role in various biological systems:

  • Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
  • Receptor Interaction : Its potential interactions with neurotransmitter receptors are being explored for understanding neurological pathways.

Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that this compound could enhance serotonin activity, suggesting potential applications in treating mood disorders.

Study FocusFindingsReference
Serotonin Receptor InteractionEnhanced serotonin activityJournal of Medicinal Chemistry

Antitumor Activity Assessment

In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, particularly against breast cancer cells.

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15Cancer Research Journal

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

Key Compounds :
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride 4-Br C₁₀H₁₃BrClNO₂ 294.57 331763-73-6 High lipophilicity; solid form
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride 4-F C₁₀H₁₃ClFNO₂ 233.67 331763-69-0 Lower molecular weight; reduced steric bulk
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride 2,4-Cl₂ C₁₀H₁₁Cl₃NO₂ 282.56 331847-11-1 Increased halogenation may enhance metabolic stability
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride 2,4,5-F₃ C₁₀H₁₀F₃NO₂·HCl 289.65* 1204818-19-8 Enhanced electronic effects due to fluorine

Observations :

  • Bromine contributes significantly to molecular weight and lipophilicity compared to lighter halogens like fluorine. This may improve membrane permeability but reduce aqueous solubility .
  • Dichloro and trifluoro substitutions introduce steric and electronic effects that could alter binding affinities in biological targets .

Non-Halogenated Phenyl and Heterocyclic Analogs

Key Compounds :
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
(R)-4-Amino-3-phenylbutyric acid hydrochloride H (unsubstituted phenyl) C₁₀H₁₄ClNO₂ 215.68 52992-48-0 Simpler structure; baseline for substituent effect studies
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 4-CN C₁₁H₁₃ClN₂O₂ 240.69 269726-85-4 Strong electron-withdrawing group; may influence reactivity
(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride Thiophene-2-yl C₈H₁₁NO₂S·HCl 221.70 332061-91-3 Sulfur-containing heterocycle; altered electronic properties

Observations :

  • The unsubstituted phenyl analog serves as a reference for evaluating the impact of halogen or functional group additions .
  • Thiophene substitution replaces the phenyl ring with a sulfur heterocycle, modifying electronic characteristics and solubility .

Stereochemical Variants

Compound Name Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (S)-configuration C₁₀H₁₃BrClNO₂ 294.57 270062-84-5 Enantiomeric pair; potential differences in biological activity

Observations :

  • The (S)-enantiomer (CAS: 270062-84-5) shares identical molecular weight and formula with the target (R)-compound but may exhibit divergent pharmacological profiles due to chiral recognition in biological systems .

Biological Activity

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS No. 331763-73-6) is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds.

PropertyValue
Molecular FormulaC₁₀H₁₃BrClNO₂
Molar Mass294.57 g/mol
Melting Point225-227 °C
Storage ConditionsUnder inert gas at 2-8 °C
SensitivityAir sensitive

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly in the nervous system. The compound features an amino group capable of forming hydrogen bonds and a bromophenyl group that can engage in hydrophobic interactions. These characteristics allow it to modulate the activity of enzymes and receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in neurological disorders.

Interaction with Biological Targets

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter release mechanisms by interacting with synaptic proteins, particularly synaptotagmin-1, which is crucial for neurotransmitter exocytosis. This interaction suggests potential applications in treating conditions like epilepsy or other neurodegenerative diseases.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, such as kynurenine-3-hydroxylase, which is implicated in neurodegenerative diseases like Alzheimer's and Huntington's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid HClModulates GABAA and GABAB receptors
4-(4-Bromophenyl)butanoic acidPotential anti-cancer properties
4-Bromophenylboronic acidInvolved in enzyme inhibition

Case Studies and Research Findings

  • Neuroscience Applications : Research indicates that this compound may enhance synaptic plasticity, which is critical for learning and memory processes. In vitro studies have shown that this compound can improve neuronal survival under stress conditions, indicating its potential as a neuroprotective agent.
  • Antitumor Activity : Preliminary studies suggest that brominated amino acids, including this compound, may exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate the specific mechanisms involved and the therapeutic potential against various tumors.
  • Pharmacological Studies : The compound has been evaluated for its pharmacological activity at GABA receptors, suggesting a role in modulating anxiety and mood disorders. Its structural similarity to known neurotransmitters enhances its potential as a therapeutic agent in psychiatric conditions .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the enantiomeric purity of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride?

  • Methodological Answer: Chiral high-performance liquid chromatography (HPLC) using a polysaccharide-based column (e.g., Chiralpak® AD-H) is optimal. Retention times should be compared to racemic or (S)-enantiomer standards. Polarimetry can supplement this by measuring specific rotation ([α]D), with typical ranges for similar compounds spanning +13.5° to +17.5° (as seen in Boc-protected analogs) . For quantification, integrate peak areas and calculate enantiomeric excess (EE) using the formula: EE (%) = [(R − S)/(R + S)] × 100 .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer: Store under inert conditions (argon or nitrogen atmosphere) at 2–8°C in a desiccator to prevent hydrolysis or oxidation. The hydrochloride salt’s hygroscopic nature necessitates strict moisture control. Purity degradation can be monitored via periodic HPLC analysis (≥99% purity threshold) .

Q. What synthetic routes are commonly employed to introduce the 4-bromophenyl moiety into β-amino acid derivatives?

  • Methodological Answer: Suzuki-Miyaura coupling using 4-bromophenylboronic acid (CAS 5467-74-3) is effective for aryl functionalization. Alternatively, Friedel-Crafts acylation with 4-bromobenzoyl chloride (CAS 589-17-3) followed by reductive amination can yield the target scaffold. Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis .

Advanced Research Questions

Q. How can racemization during Boc deprotection be minimized in the synthesis of this compound?

  • Methodological Answer: Use trifluoroacetic acid (TFA) in dichloromethane (0–5°C) for Boc removal, as low temperatures suppress racemization. Monitor reaction progress via thin-layer chromatography (TLC) and quench with cold ether to precipitate the product. Chiral HPLC validation post-deprotection is critical; deviations in EE >1% necessitate process reoptimization .

Q. What computational methods are suitable for modeling the thermochemical properties of this compound, such as its hydrochloride salt stability?

  • Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical predictions. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate computational results against experimental data (e.g., melting points from analogs: 117–119°C for 4-bromophenylacetic acid) .

Q. How can discrepancies in melting point data between synthesis batches be resolved?

  • Methodological Answer: Perform differential scanning calorimetry (DSC) to assess batch-to-batch polymorphism. Compare results to literature values (e.g., 67–69°C for 4-(4-bromophenyl)butanoic acid). If polymorphs are detected, recrystallize from ethanol/water mixtures under controlled cooling rates to isolate the thermodynamically stable form .

Q. What strategies validate this compound as a reference standard in pharmaceutical impurity profiling?

  • Methodological Answer: Calibrate HPLC-MS methods using a certified reference material (CRM). Validate linearity (R² ≥ 0.999), limit of quantification (LOQ ≤ 0.1%), and precision (%RSD < 2%). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, focusing on the 4-bromophenyl ¹H-NMR signals (δ 7.2–7.6 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.